![molecular formula C22H17N5O B2601885 3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 888420-02-8](/img/structure/B2601885.png)
3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic compound that contains several functional groups. It has a triazolopyrimidinone core, which is a fused ring system containing a triazole ring and a pyrimidinone ring. This core is substituted with a 3-methylphenyl group and a naphthalen-1-ylmethyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar triazolopyrimidinone compounds can be synthesized through a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidinone core, with the 3-methylphenyl and naphthalen-1-ylmethyl groups as substituents. The presence of these groups would likely influence the compound’s physical and chemical properties .Scientific Research Applications
Synthesis and Structural Characterization
Several studies have been conducted on the synthesis and structural characterization of pyrimidine derivatives, including triazolopyrimidines, highlighting their complex synthesis processes and structural analysis through techniques like X-ray diffraction, spectroscopy, and density functional theory (DFT) calculations. These compounds are known for their potential in creating novel materials with specific biological activities (Lahmidi et al., 2019; Sun et al., 2011).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of triazolopyrimidines and their derivatives have been a significant area of research. Studies have demonstrated the potential of these compounds in inhibiting the growth of various bacterial strains and cancer cell lines, suggesting their application in developing new antimicrobial and anticancer agents (Hassan et al., 2022; El-Agrody et al., 2000).
Supramolecular Assemblies and Chemical Properties
The unique chemical properties of triazolopyrimidines enable the formation of supramolecular assemblies, which are of interest for their potential applications in materials science and nanotechnology. Studies have explored the formation of hydrogen-bonded supramolecular assemblies using pyrimidine derivatives, indicating their utility in creating novel materials with specific functionalities (Fonari et al., 2004).
Antioxidant Properties
The antioxidant properties of triazolopyrimidine derivatives have been investigated, showing promise in the development of compounds with potent antioxidant activities. These studies suggest the potential of these compounds in creating new antioxidants that could be used in various medicinal and industrial applications (Sunil et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c1-15-6-4-10-18(12-15)27-21-20(24-25-27)22(28)26(14-23-21)13-17-9-5-8-16-7-2-3-11-19(16)17/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJCSMICZLXDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.